Vitamin K

Catalog No.
S539610
CAS No.
84-80-0
M.F
C31H46O2
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin K

CAS Number

84-80-0

Product Name

Vitamin K

IUPAC Name

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+

InChI Key

MBWXNTAXLNYFJB-LKUDQCMESA-N

SMILES

Array

solubility

Insoluble in water
Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/
Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils
SOL IN FATS

Synonyms

Phytonadione; VITAMIN K1; Phylloquinone; 3-Phytylmenadione; Alpha-Phylloquinone; Aquamephyton, Konakion, Phyllohydroquinone, Phylloquinone, Phytomenadione, Phytonadione

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

The exact mass of the compound Phytomenadione is 450.34978 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterinsoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oilssol in fats5.92e-05 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760373. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of phylloquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vitamin K1, or phylloquinone (CAS 84-80-0), is a naturally occurring, fat-soluble vitamin that serves as the primary dietary form of vitamin K in most diets. It is structurally defined by a 2-methyl-1,4-naphthoquinone ring with a saturated phytyl side chain at the 3-position. This structure is fundamental to its essential role as a cofactor for the enzyme γ-glutamyl carboxylase, which is critical for the post-translational modification of proteins involved in blood coagulation, primarily within the liver. Due to its established role and natural abundance in green leafy vegetables, phylloquinone is the benchmark compound for evaluating vitamin K activity and is a key raw material in nutritional supplements and clinical formulations aimed at supporting coagulation.

Substituting Vitamin K1 (phylloquinone) with other K-vitamins like K2 (menaquinones) or K3 (menadione) based on their shared naphthoquinone core is a critical procurement error. The side chain structure dictates bioavailability, circulatory half-life, tissue distribution, and safety profiles, making these compounds functionally distinct. Vitamin K1 is primarily transported to and utilized by the liver, has a rapid clearance time (approx. 8 hours), and is the established standard for coagulation support. In contrast, long-chain menaquinones (e.g., MK-7) exhibit superior absorption, a much longer half-life (up to 72 hours), and preferential distribution to extra-hepatic tissues like bone and vasculature. Menadione (K3), a synthetic precursor, induces significant oxidative stress and cytotoxicity not observed with K1 at equitoxic concentrations, restricting its use to specific, non-direct human nutritional applications. These fundamental pharmacokinetic and safety differences mean that selecting the wrong vitamer can lead to failed formulation objectives, inadequate biological activity, or unintended toxicity.

Superior Circulatory Half-Life of Vitamin K2 (MK-7) for Sustained Bioavailability

For applications requiring sustained plasma levels, Vitamin K1 is rapidly cleared from circulation compared to long-chain menaquinones like MK-7. Human studies show that Vitamin K1 has a circulatory half-life of approximately 8 hours. In stark contrast, measurable levels of Vitamin K2 as MK-7 are detected up to 72 hours post-ingestion, demonstrating significantly prolonged biological activity. This difference is critical for procurement decisions in formulating supplements for extra-hepatic health benefits, where stable, long-term vitamer levels are necessary.

Evidence DimensionCirculatory Clearance Time / Half-Life
Target Compound DataCleared within ~8 hours
Comparator Or BaselineVitamin K2 (MK-7): Detectable in circulation for up to 72 hours
Quantified DifferenceMK-7 has a >9x longer circulatory presence than K1
ConditionsHuman oral ingestion studies.

Dictates dosing frequency and suitability for applications needing sustained activity outside the liver, making K1 better for acute coagulation support and K2 better for chronic bone/vascular applications.

Differential Bioavailability: Post-Ingestion Serum Concentrations Favor Vitamin K2

Direct comparison of absorption efficiency reveals a significant procurement advantage for Vitamin K2 (MK-7) over K1. Following oral ingestion, postprandial serum concentrations of MK-7 were found to be 10-fold higher than those of Vitamin K1. While Vitamin K1 absorption from its natural plant matrix is inefficient, even purified K1 does not achieve the high circulating levels of MK-7. This makes K1 a less efficient choice for applications requiring high systemic delivery, influencing raw material cost-effectiveness calculations.

Evidence DimensionPostprandial Serum Concentration
Target Compound DataBaseline (1x)
Comparator Or BaselineVitamin K2 (MK-7): ~10-fold higher serum concentrations
Quantified DifferenceMK-7 achieves ~1000% higher serum levels than K1 after ingestion
ConditionsHuman oral ingestion of K1 (from spinach) and K2 (from natto).

For high-potency formulations, a buyer would require significantly more K1 material to achieve the same systemic exposure as K2, impacting formulation costs and dosage volume.

Reduced Cytotoxicity Profile Compared to Synthetic Menadione (Vitamin K3)

Vitamin K1 (phylloquinone) demonstrates a markedly safer cytotoxicity profile compared to the synthetic analog menadione (Vitamin K3). In studies with leukemia L1210 cells, equitoxic concentrations of menadione depleted cellular NADPH pools to 30% of control levels, whereas phylloquinone only reduced them to 60%. Menadione's cytotoxicity is strongly linked to its ability to act as a redox cycling agent, generating reactive oxygen species and depleting glutathione (GSH) pools, an effect not prominently seen with K1. This makes K1 the required choice for direct nutritional or therapeutic applications where cellular health and minimal oxidative stress are paramount.

Evidence DimensionNADPH Pool Depletion in L1210 Cells
Target Compound DataDepleted to 60% of control at equitoxic concentration
Comparator Or BaselineMenadione (Vitamin K3): Depleted to 30% of control at equitoxic concentration
Quantified DifferenceMenadione causes a 2x greater depletion of cellular NADPH compared to phylloquinone under equitoxic conditions.
ConditionsIn vitro assay using murine leukemia L1210 cells.

For any application involving direct cell or organism exposure, K1 offers a significantly lower risk of inducing oxidative damage compared to the cheaper synthetic precursor K3, a critical safety and efficacy differentiator.

High Thermal and Light Sensitivity: Critical Handling and Formulation Constraints

Vitamin K1 is relatively stable to heat but extremely sensitive to light. When dissolved in oil, heating at 185–190°C for 40 minutes resulted in only an ~11% loss. However, exposure to fluorescent light for just 2 days can destroy up to 87% of the compound, with daylight causing a 46% loss over the same period. This photodegradation necessitates procurement of material from suppliers with validated light-protective packaging and mandates specific handling protocols (e.g., use of amber glassware, inert atmosphere) during formulation and storage to ensure product potency and prevent the formation of degradation products.

Evidence DimensionDegradation under Stress Conditions
Target Compound Data87% loss after 2 days under fluorescent light; ~11% loss after 40 min at 185-190°C
Comparator Or BaselineInitial concentration (100%)
Quantified DifferenceLight exposure is a far more significant degradation pathway than thermal stress.
ConditionsVitamin K1 in oil matrix.

This evidence directly impacts procurement and handling decisions; buyers must prioritize light-protective packaging and processing to maintain the compound's integrity, a factor less critical for more stable alternatives.

Benchmark Material for Coagulation Cascade Research

Due to its primary role in activating liver-based clotting factors and its status as the principal dietary form, high-purity Vitamin K1 is the required standard for in vitro and in vivo studies of the coagulation cascade. Its rapid hepatic uptake and clearance make it the ideal choice for experiments investigating acute coagulation responses, where the prolonged, systemic effects of K2 would be a confounding variable.

Formulation of Acute Nutritional Support for Coagulation

In clinical and supplemental formulations designed to rapidly address vitamin K deficiency and support normal blood clotting, Vitamin K1 is the vitamer of choice. Its well-documented efficacy, primary action in the liver, and established regulatory acceptance make it the most direct and reliable option for this application, unlike K2 which is targeted toward different tissues and longer-term benefits.

Food Fortification Requiring Moderate Thermal Stability

Vitamin K1 is a suitable candidate for fortifying processed foods, such as oils and margarines, that undergo moderate heat treatment. Its relative thermal stability ensures minimal degradation during processes like pasteurization or short-duration, high-temperature cooking. However, the process and final packaging must rigorously exclude light to prevent significant potency loss, a key manufacturing consideration stemming from its high photosensitivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Yellow viscous oil
LIGHT-YELLOW SOLIDS OR OILS
Pale yellow oil or yellow crystals
Clear, yellow to amber, viscous, odourless liquid

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Exact Mass

450.349780706 Da

Monoisotopic Mass

450.349780706 Da

Boiling Point

140-145 °C @ 0.001 mm Hg

Heavy Atom Count

33

Density

0.964 @ 25 °C/25 °C

LogP

9.3
9.3

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

White to light yellow solid powder.

Melting Point

-20 °C
CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5Z3U87QHF
MLF3D1712D

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 17 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 32 of 49 companies with hazard statement code(s):;
H413 (96.88%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vitamin K is a fat-soluble vitamin that affects coagulation pathways within the body. Vitamin K is found in foods and can be a dietary supplement. Vitamin K is essential for the synthesis of coagulation proteins. It is a co-factor for vitamin K-dependent carboxylation, which includes various enzymes. The process of vitamin K carboxylation allows the coagulation factors to bind calcium ions, which further facilitates the cascade pathways. Vitamin K deficiency impairs the coagulation process leading to issues with bleeding. Recent research has linked vitamin K deficiency to issues with osteoporosis and cystic fibrosis.

Livertox Summary

Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Vitamins; Antifibrinolytic Agents

Therapeutic Uses

Antifibrinolytic Agents
THE RATIONAL THERAPEUTIC USE OF VITAMIN K IS BASED ON ITS ABILITY TO CORRECT BLEEDING TENDENCY OR HEMORRHAGE ASSOC WITH ITS DEFICIENCY. A DEFICIENCY OF VITAMIN K & ITS ATTENDANT DEFICIENCY OF PROTHROMBIN & RELATED CLOTTING FACTORS CAN RESULT FROM INADEQUATE INTAKE, ABSORPTION, OR UTILIZATION OF VITAMIN, OR AS A CONSEQUENCE OF ACTION OF THE ACTION OF A VITAMIN K ANTAGONIST. /VITAMIN K/
BLEEDING THAT ACCOMPANIES OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA RESPONDS PROMPTLY TO ADMINISTRATION OF VITAMIN K. ORAL PHYTONADIONE ADMIN WITH BILE SALTS IS BOTH SAFE AND EFFECTIVE AND SHOULD BE USED IN THE CARE OF THE JAUNDICED PATIENT, BOTH PREOPERATIVELY & POSTOPERATIVELY.
IF FOR SOME REASON ORAL ADMIN IS NOT FEASIBLE /IN TREATMENT OF OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA/, A PARENTERAL PREPN SHOULD BE USED.
For more Therapeutic Uses (Complete) data for PHYTONADIONE (22 total), please visit the HSDB record page.

Pharmacology

Phylloquinone is a vitamin, indicated in the treatment of coagulation disorders which are due to faulty formation of factors II, VII, IX and X when caused by vitamin K deficiency or interference with vitamin K activity. Phylloquinone aqueous colloidal solution of vitamin K1 for parenteral injection, possesses the same type and degree of activity as does naturally-occurring vitamin K, which is necessary for the production via the liver of active prothrombin (factor II), proconvertin (factor VII), plasma thromboplastin component (factor IX), and Stuart factor (factor X).

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BA - Vitamin k
B02BA01 - Phytomenadione

Mechanism of Action

Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation.
Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/
In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x).
On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone.

Impurities

Commercial preparations may contain up to 20% of the cis isomer.
Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.

Other CAS

11104-38-4
79083-00-4
84-80-0
12001-79-5
81382-12-9

Absorption Distribution and Excretion

A 4 µg oral dose of phylloquinone is 13% ± 9% bioavailable, with a Tmax of 4.7 ± 0.8 hours. 1.5 ± 0.8 nmol is found in the plasma compartment, and 3.6 ± 3.4 nmol is found in the second compartment. A 10 mg intramuscular phylloquinone dose is 89.2% ± 25.4% bioavailable. The same dose reaches a mean Cmax of 67 ± 30 ng/mL, with a mean Tmax of 9.2 ± 6.6 hours, and an AUC of 1700 ± 500 h\*ng/mL. A 10 mg intravenous phylloquinone dose has a mean AUC of 1950 ± 450 h\*ng/mL.
Intravenous phylloquinone is 36% eliminated in the feces in 5 days and 22% recovered in urine in 3 days.
The steady state volume of distribution of phylloquinone is 20 ± 6 L in subjects who are also taking phenprocoumon therapy.
Intravenous phylloquinone is 90% cleared in 2 hours, and 99% cleared in 8 hours. A 10 mg intravenous dose of phylloquinone has a mean clearance of 91 ± 24 mL/min.
Little is known about the excretion of vitamin K. High fecal concentrations of vitamin K probably result from bacterial synthesis in the intestine.
Although the drug may be concentrated in the liver for a short time after absorption, only small amounts of phytonadione are stored in body tissues.
Phytonadione is absorbed from the GI tract only in the presence of bile salts. Radioisotope studies show that absorption occurs via intestinal lymph. There is some evidence that absorption of phytonadione across the GI mucosa is a saturable, energy-dependent process that occurs in the proximal small intestine.
Fat-soluble vit...k...absorbed from skin... /vit k/
For more Absorption, Distribution and Excretion (Complete) data for PHYTONADIONE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Route of Elimination: Almost no free unmetabolized vitamin K appears in bile or urine.

Wikipedia

Phytomenadione

Drug Warnings

IN PT WHO HAVE SEVERE HEPATIC DISEASE, ADMIN OF LARGE DOSES OF MENADIONE OR PHYLLOQUINONE MAY FURTHER DEPRESS FUNCTION OF LIVER.
Maternal Medication usually Compatible with Breast-Feeding: K1 (vitamin): Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
A rare hypersensitivity-like reaction, which has occasionally resulted in death, has been reported after intravenous administration of phytonadione, especially when administration is rapid.
In newborns, especially premature infants, mendiol sodium diphosphate has been associated with hemolytic anemia, hyperbilirubinemia, and kernicterus because of immature hepatic function in these infants. There is less risk with phytonadione, unless high doses are given.
For more Drug Warnings (Complete) data for PHYTONADIONE (21 total), please visit the HSDB record page.

Biological Half Life

Intravenous phylloquinone has an initial half life of 22 minutes, followed by a half life of 125 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Partial syntheses from menadione and phytol ... Synthesis using a pi-allylic nickel(I) complex ... .
Synthetically from 2-methyl-1,4-naphthoquinone and phytol.
The first syntheses and structural elucidation of phylloquinone were published in 1939 almost simultaneously by four groups. The starting materials were menadione or menadiol as the aromatic component and natural phytol or one of its derivatives. A breakthrough in commercial synthesis was achieved in the 1950s, when it was found that monoacylated menadiols (e.g. the monoacetate or the monobenzoate) could be used advantageously in the alkylation step and that natural phytol could be replaced by isophytol, which is easy to synthesize.

General Manufacturing Information

Vitamin K: INACTIVE

Analytic Laboratory Methods

Several international pharmacopoeias specify infrared (IR) and ultraviolet (UV) absorption spectrophotometry with comparison to standards as the methods to identify phylloquinone; UV absorption spectrophotometry and liquid chromatography are used to assay its purity. Phylloquinone is identified in pharmaceutical preparations by IR and UV absorption spectrophotometry and liquid chromatography; liquid chromatography is used to assay for its content.
AOAC International (1996) has developed a liquid chromatographic method with UV detection for the determination of phylloquinone in ready-to-feed milk-based infant formula.
AOAC Official Method 992.27: trans-Vitamin K1 (phylloquinone) in ready-to-feed milk-based infant formula; liquid chromatographic method.

Clinical Laboratory Methods

QUANTITATIVE ANALYSIS OF VITAMIN K1 & VITAMIN K1 2,3-EPOXIDE IN PLASMA BY ELECTRON-CAPTURE GAS-LIQUID CHROMATOGRAPHY.
As a result of its high selectivity and sensitivity, high-performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, normal or reversed-phase HPLC, and ultraviolet, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamin K substances have been described. The detection limits for phylloquinone are in the range 25-500 pg, depending on the detection method used. ... Alternative methods are thin layer chromatography, high- performance thin layer chromatography and gas chromatography. The spectrophotometric, fluorimetric, and colorimetric methods previously used without chromatographic purification of the samples to be analysed are frequently less sensitive and less specific than HPLC, for instance allowing no distinction between phylloquinone and menaquinones.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.
The drug is photosensitive and must be protected from light at all times. Infusion solutions should be protected from light by wrapping the container with aluminum foil or other opaque material. Phytonadione tablets should be stored in well-closed, light-resistant containers.

Interactions

Vit k antagonizes inhibitory effect of /acenocoumarol, phenprocoumon, anisindione, diphenadione, & phenindione/ on hepatic synthesis of vit k-dependent clotting proteins... /vit k/
Requirements for vitamin K may be increased in patients receiving /broad-spectrum antibiotics, moxalactam, quinidine, quinine, high doses of salicylates, or antibacterial sulfonamides/.
Concurrent use /with dactinomycin/ may decrease the effects of vitamin K; evidence is inconclusive, observation of patients is recommended and a higher dose of vitamin K may be required. /Vitamin K/
Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with vitamin K may decrease the effects of these anticoagulants as a result of increased hepatic synthesis of procoagulant factors. When reinstituting oral anticoagulant therapy after the administration of large doses of vitamin K, it may be necessary to temporarily increase the dose of the oral anticoagulant, or to use one such as heparin that acts on a different principle. /Vitamin K/
For more Interactions (Complete) data for PHYTONADIONE (18 total), please visit the HSDB record page.

Stability Shelf Life

STABLE TO AIR & MOISTURE, BUT DECOMP IN SUNLIGHT
STABLE IN QUINONE FORM
UNAFFECTED BY DIL ACIDS, DESTROYED BY ALKALI HYDROXIDES & REDUCING AGENTS
Phytonadione is stable to heat and moisture and may be autoclaved.

Dates

Last modified: 08-15-2023
1: Shea MK, Booth SL, Weiner DE, Brinkley TE, Kanaya AM, Murphy RA, Simonsick EM, Wassel CL, Vermeer C, Kritchevsky SB; Health ABC Study.. Circulating Vitamin K Is Inversely Associated with Incident Cardiovascular Disease Risk among Those Treated for Hypertension in the Health, Aging, and Body Composition Study (Health ABC). J Nutr. 2017 May;147(5):888-895. doi: 10.3945/jn.117.249375. Epub 2017 Mar 29. PubMed PMID: 28356433.
2: Rivosecchi RM, Kane-Gill SL, Garavaglia J, MacLasco A, Johnson H. The effectiveness of intravenous vitamin K in correcting cirrhosis-associated coagulopathy. Int J Pharm Pract. 2017 Feb 17. doi: 10.1111/ijpp.12355. [Epub ahead of print] PubMed PMID: 28211589.
3: Nannapaneni NK, Jalalpure SS, Muppavarapu R, Sirigiri SK. A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study. Talanta. 2017 Mar 1;164:233-243. doi: 10.1016/j.talanta.2016.11.056. Epub 2016 Nov 25. PubMed PMID: 28107923.
4: March KL, Patel KS, Twilla JD. Attempted Suicide by Massive Warfarin Ingestion Conservatively Managed Using Phytonadione. Case Rep Hematol. 2016;2016:7095251. doi: 10.1155/2016/7095251. Epub 2016 Dec 4. PubMed PMID: 28044113; PubMed Central PMCID: PMC5164890.
5: Long J, Peng X, Luo Y, Sun Y, Lin G, Wang Y, Qiu Z. Treatment of a long-acting anticoagulant rodenticide poisoning cohort with vitamin K1 during the maintenance period. Medicine (Baltimore). 2016 Dec;95(51):e5461. doi: 10.1097/MD.0000000000005461. PubMed PMID: 28002326; PubMed Central PMCID: PMC5181810.
6: Lee H, Lee J, Choi K, Kim B. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of trans- and cis-vitamin K(1) isomers in infant formula. Food Chem. 2017 Apr 15;221:729-736. doi: 10.1016/j.foodchem.2016.11.112. Epub 2016 Nov 22. PubMed PMID: 27979265.
7: Wu YC, Chen CM, Kuo CJ, Lee JJ, Chen PC, Chang YC, Chen TH. Prevalence and molecular characterization of Clostridium difficile isolates from a pig slaughterhouse, pork, and humans in Taiwan. Int J Food Microbiol. 2017 Feb 2;242:37-44. doi: 10.1016/j.ijfoodmicro.2016.11.010. Epub 2016 Nov 12. PubMed PMID: 27870984.
8: Farley TM, Andreas EM. Reversal of anticoagulation with four-factor prothrombin complex concentrate without concurrent vitamin K (phytonadione) for urgent surgery in a patient at moderate-to-high risk for thromboembolism. BMJ Case Rep. 2016 Oct 27;2016. pii: bcr2016217092. doi: 10.1136/bcr-2016-217092. PubMed PMID: 27789547.
9: Sussmann RA, de Moraes MM, Cebrián-Torrejón G, Porta EO, Doménech-Carbó A, Yamaguchi LF, Katzin AM, Kato MJ. Stabilization and detection of hydrophylloquinone as di-O-methyl derivative. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:368-71. doi: 10.1016/j.jchromb.2016.09.011. Epub 2016 Sep 8. PubMed PMID: 27631574.
10: Lim D, Melucci J, Rizer MK, Prier BE, Weber RJ. Detection of adverse drug events using an electronic trigger tool. Am J Health Syst Pharm. 2016 Sep 1;73(17 Suppl 4):S112-20. doi: 10.2146/ajhp150481. PubMed PMID: 27543596.
11: Shao J, Wu P, Wu J, Li M. [Mechanism of losartan suppressing vascular calcification in rat aortic artery]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 Aug;32(8):1060-4. Chinese. PubMed PMID: 27412937.
12: Campani V, Biondi M, Mayol L, Cilurzo F, Pitaro M, De Rosa G. Development of nanoemulsions for topical delivery of vitamin K1. Int J Pharm. 2016 Sep 10;511(1):170-7. doi: 10.1016/j.ijpharm.2016.07.004. Epub 2016 Jul 4. PubMed PMID: 27386792.
13: Tabassum R, Gupta BD. Simultaneous estimation of vitamin K1 and heparin with low limit of detection using cascaded channels fiber optic surface plasmon resonance. Biosens Bioelectron. 2016 Dec 15;86:48-55. doi: 10.1016/j.bios.2016.06.030. Epub 2016 Jun 11. PubMed PMID: 27318569.
14: Pyo SM, Meinke M, Klein AF, Fischer TC, Müller RH. A novel concept for the treatment of couperosis based on nanocrystals in combination with solid lipid nanoparticles (SLN). Int J Pharm. 2016 Aug 20;510(1):9-16. doi: 10.1016/j.ijpharm.2016.05.017. Epub 2016 Jun 2. PubMed PMID: 27265313.
15: Stumpf JL, Ciarkowski SL, Leja N, Jaynes EK. Phytonadione oral liquid. Am J Health Syst Pharm. 2016 Jun 15;73(12):858-61. doi: 10.2146/ajhp160049. PubMed PMID: 27261231.
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